Carbamic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

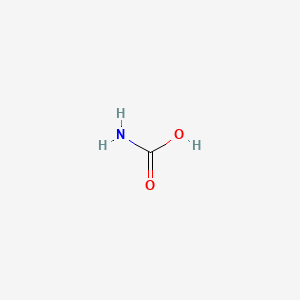

氨基甲酸是一个独特的分子,可以被看作是胺和羧酸。这种双重性质使其成为化学和生物学各个领域研究的有趣课题。 氨基甲酸在高于250 K(-23°C)的温度下通常不稳定,会分解成氨气 (NH₃) 和二氧化碳 (CO₂) .

准备方法

化学反应分析

氨基甲酸会发生各种化学反应,包括:

分解: 在高于250 K 的温度下,氨基甲酸分解成氨气和二氧化碳.

与胺的反应: 氨基甲酸可以与胺反应生成取代的氨基甲酸.

这些反应中常用的试剂包括氨气、二氧化碳和各种醇。 这些反应的主要产物是碳酸氢铵、氨基甲酸酯和取代的氨基甲酸 .

科学研究应用

Agricultural Applications

Pesticides and Herbicides

Carbamic acid derivatives, known as carbamates, are widely used as pesticides. They function primarily as herbicides and insecticides by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects and other pests. Notable examples include:

- Carbofuran : Used for controlling a variety of pests in crops.

- Methomyl : Effective against a wide range of insects in agricultural settings.

These compounds are noted for their efficacy but also raise concerns regarding environmental persistence and toxicity to non-target species .

Pharmaceutical Applications

Drug Development

this compound plays a significant role in the synthesis of pharmaceuticals. It is involved in the formation of carbamate derivatives that are key components in various medications. For instance:

- Glucuronidation Process : this compound is formed when carbon dioxide reacts with amino groups in drugs, facilitating their metabolism and clearance from biological systems .

- Controlled Release Formulations : Carbopol, a polymer derived from this compound, is used to enhance the release profiles of drugs in controlled-release formulations. Research shows that combinations of Carbopol with other polymers can significantly improve drug release rates .

Environmental Applications

Carbon Capture Technologies

this compound has emerged as a potential candidate for carbon capture applications. Traditional methods involve the formation of ammonium carbamates via reactions between amines and carbon dioxide. Newer approaches are exploring the use of carbamic acids directly to enhance CO2 absorption capacities in ionic liquids and metal-organic frameworks (MOFs) . This method offers several advantages over conventional aqueous amine scrubbers, including improved efficiency and reduced environmental impact.

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound is utilized as an intermediate for synthesizing various chemicals:

- Urea Production : this compound is formed during the synthesis of urea from ammonia and carbon dioxide. This process is critical for producing fertilizers .

- Polyurethane Manufacturing : Carbamates derived from this compound are precursors to polyurethanes, which are extensively used in foams, elastomers, and coatings .

Case Study 1: Carbamate Pesticides

A comprehensive study on the effects of carbamate pesticides on agricultural yield demonstrated significant increases in crop production when these pesticides were applied correctly. However, it also highlighted the risks associated with their use, including potential health impacts on farmworkers and non-target species.

Case Study 2: Carbon Capture Innovations

Recent advancements in carbon capture technologies using carbamic acids have shown promising results. For example, research indicated that using ionic liquids modified with carbamic acids could double the CO2 absorption capacity compared to traditional methods . This innovation could lead to more efficient systems for mitigating greenhouse gas emissions.

作用机制

氨基甲酸的作用机制涉及它与各种底物形成稳定络合物的能力。 例如,它可以与胺反应形成氨基甲酸盐,在特定条件下这些盐是稳定的 . 其作用中涉及的分子靶标和途径包括氢键的形成以及反应性中间体的稳定 .

相似化合物的比较

氨基甲酸因其既是胺又是羧酸的双重性质而独一无二。类似的化合物包括:

甲酰胺: 一个更简单的酰胺,化学式为 HCONH₂.

二硫代氨基甲酸酯: 氨基甲酸的含硫类似物.

碳酸: 一种相关的化合物,化学式为 H₂CO₃.

尿素: 一种著名的氨基甲酸衍生物,化学式为 CO(NH₂)₂.

氨基甲酸乙酯: 氨基甲酸的酯,化学式为 H₂NCOOCH₂CH₃.

生物活性

Carbamic acid (H₂NCOOH) is a compound that plays a significant role in various biological systems and has been extensively studied for its pharmacological properties. This article explores the biological activity of this compound, including its structural characteristics, mechanisms of action, and implications in drug design.

Structural Characteristics

This compound is characterized by its functional group, which consists of a carbonyl group (C=O) attached to an amino group (NH₂) and a hydroxyl group (OH). This structure allows it to participate in various biochemical reactions, particularly as a precursor to carbamate derivatives, which are widely used in pharmaceuticals.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Chemical Formula | H₂NCOOH |

| Functional Groups | Carbonyl (C=O), Amino (NH₂), Hydroxyl (OH) |

| Molecular Weight | 59.06 g/mol |

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. It acts primarily through the formation of carbamates, which are derivatives where the hydroxyl group is replaced by an alkoxy group. These compounds exhibit enhanced stability and bioactivity compared to their parent structures.

- Enzyme Inhibition : Carbamates can inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine. This mechanism underlies the action of many carbamate-based pesticides and drugs.

- Neurotransmitter Modulation : this compound derivatives have been shown to enhance the activity of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system, thereby contributing to their sedative effects .

Pharmacological Applications

This compound and its derivatives are utilized in various therapeutic contexts:

- Antimicrobial Activity : Certain carbamate derivatives have demonstrated effectiveness against pathogens such as Entamoeba histolytica, which causes amoebiasis. Studies indicate that these compounds can alter enzymatic activities in eukaryotic cells, contributing to their antimicrobial properties .

- Antitumor Properties : Some carbamate-based compounds have been identified as potential inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. This inhibition can disrupt cancer cell proliferation .

Case Study 1: Carbendazim

Carbendazim, a methyl ester derivative of this compound, has been extensively studied for its antifungal properties. In animal studies, it was found to induce enzyme activity related to detoxification processes, suggesting a mechanism for its efficacy against fungal infections .

Table 2: Effects of Carbendazim on Enzyme Activity

| Dose (mg/kg bw/day) | Enzyme Induction | Observations |

|---|---|---|

| 200 - 1000 | Ethoxycoumarin-O-deethylase | Increased liver weight at higher doses |

Case Study 2: Ethyl 4-Chlorophenylcarbamate

This derivative was tested for its effects on E. histolytica. The study found significant toxicity against trophozoites, with implications for developing new treatments for amoebiasis .

Research Findings

Recent literature highlights the versatility of this compound in drug design:

- Stability and Reactivity : The resonance stabilization between the amide and carboxyl groups contributes to the unique reactivity profile of carbamates, making them suitable for various applications in medicinal chemistry .

- Metabolic Pathways : Research has shown that the metabolic stability of carbamates can be influenced by their structural modifications, affecting their pharmacokinetic properties and therapeutic efficacy .

属性

CAS 编号 |

463-77-4 |

|---|---|

分子式 |

CH3NO2 |

分子量 |

61.040 g/mol |

IUPAC 名称 |

carbamic acid |

InChI |

InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4) |

InChI 键 |

KXDHJXZQYSOELW-UHFFFAOYSA-N |

SMILES |

C(=O)(N)O |

规范 SMILES |

C(=O)(N)O |

Key on ui other cas no. |

463-77-4 |

物理描述 |

Solid |

相关CAS编号 |

1111-78-0 (ammonium salt) 4366-93-2 (potassium salt) |

同义词 |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。